6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione
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Overview
Description
6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione is a complex organic compound with a unique structure that combines an amino group, a dimethylpyrazolyl group, and a benzoisoquinoline-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like benzene and petroleum ether, and the final product is usually purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-efficiency purification techniques, such as chromatography, is common to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to more reduced forms.
Substitution: The amino group and other reactive sites on the molecule can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole derivatives share some structural similarities and biological activities.
Imidazole Containing Compounds: These compounds also have similar applications in chemistry and medicine.
Uniqueness
What sets 6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
CAS No. |
85703-75-9 |
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Molecular Formula |
C17H14N4O2 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
6-amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H14N4O2/c1-9-14(8-20(2)19-9)21-16(22)11-5-3-4-10-13(18)7-6-12(15(10)11)17(21)23/h3-8H,18H2,1-2H3 |
InChI Key |
AAMQSXQCUWRKJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N2C(=O)C3=C4C(=C(C=C3)N)C=CC=C4C2=O)C |
Origin of Product |
United States |
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